Procysteine Procysteine (4R)-2-oxo-4-thiazolidinecarboxylic acid is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.
Procysteine has been used in trials studying the treatment of HIV Infections.
Brand Name: Vulcanchem
CAS No.: 19771-63-2
VCID: VC21536547
InChI: InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1
SMILES: C1C(NC(=O)S1)C(=O)O
Molecular Formula: C4H5NO3S
Molecular Weight: 147.15 g/mol

Procysteine

CAS No.: 19771-63-2

Cat. No.: VC21536547

Molecular Formula: C4H5NO3S

Molecular Weight: 147.15 g/mol

* For research use only. Not for human or veterinary use.

Procysteine - 19771-63-2

CAS No. 19771-63-2
Molecular Formula C4H5NO3S
Molecular Weight 147.15 g/mol
IUPAC Name (4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1
Standard InChI Key BMLMGCPTLHPWPY-REOHCLBHSA-N
Isomeric SMILES C1[C@H](NC(=O)S1)C(=O)O
SMILES C1C(NC(=O)S1)C(=O)O
Canonical SMILES C1C(NC(=O)S1)C(=O)O

Chemical Structure and Properties

Procysteine, chemically known as L-2-oxothiazolidine-4-carboxylic acid, is an organic compound that functions as a cysteine prodrug. The compound belongs to the class of alpha amino acids and derivatives with significant biological importance.

Chemical Identification

The compound has well-defined chemical properties that facilitate its identification and synthesis for research purposes. These properties are summarized in Table 1.

Table 1: Chemical Properties of Procysteine

PropertyDescription
IUPAC Name(4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid
SynonymsL-2-oxothiazolidine-4-carboxylic acid, L-2-oxothiazolidine-4-carboxylate
Molecular FormulaC4H5NO3S
Molecular Weight147.15 g/mol
CAS Registry Number19771-63-2
Physical FormCrystalline solid
SolubilitySoluble in DMSO and dimethyl formamide (~30 mg/ml); soluble in PBS (pH 7.2) at ~5 mg/ml

Structural Features

Procysteine is synthesized through the cyclization of L-cysteine. The process involves the reaction of L-cysteine with formaldehyde under acidic conditions, leading to the formation of the oxothiazolidine ring. This cyclical structure is crucial for its function as a prodrug, as it remains inert until metabolized to cysteine intracellularly.

Mechanism of Action

Procysteine operates through specific biochemical pathways to deliver its therapeutic effects. Understanding these mechanisms is essential for appreciating its potential clinical applications.

Metabolic Conversion

Procysteine functions as a prodrug that remains inactive until it undergoes metabolic conversion within cells . Upon entering the cell, it is converted to cysteine, which serves as a crucial building block for glutathione synthesis. This metabolic conversion is a key step in its biological activity.

Glutathione Restoration

The primary mechanism of Procysteine involves its ability to restore glutathione (GSH) levels in tissues affected by oxidative stress. Multiple studies have demonstrated that Procysteine supplementation significantly increases intracellular glutathione production by providing the rate-limiting substrate, cysteine . This mechanism is particularly important because glutathione is one of the body's most potent antioxidants, protecting cells against damage from reactive oxygen species.

Antioxidant Effects

Beyond its role in glutathione synthesis, Procysteine demonstrates broader antioxidant effects. Research indicates that it can:

  • Increase the expression of antioxidant enzymes including catalase and superoxide dismutases (SOD)

  • Enhance the total antioxidant potential of tissues

  • Reduce markers of oxidative stress such as lipid peroxidation

Pharmacokinetics

The pharmacokinetic profile of Procysteine has been investigated in various studies, providing insights into its absorption, distribution, and elimination patterns.

Administration and Absorption

Procysteine can be administered through both oral and intravenous routes. Studies have shown that oral administration is safe and effective in delivering the compound to target tissues . The compound demonstrates good bioavailability through both routes.

Distribution

A significant pharmacokinetic advantage of Procysteine is its ability to cross the blood-brain barrier. Research has shown that the compound enters the cerebrospinal fluid (CSF) after both intravenous and oral dosing, accumulating to significant levels in CSF . This property makes it particularly valuable for potential treatments targeting neurological conditions.

Therapeutic Applications and Research Findings

Procysteine has been investigated across multiple medical conditions, with findings suggesting diverse therapeutic potential. The most significant research areas include:

Respiratory Conditions

Procysteine has shown promising results in respiratory conditions characterized by oxidative stress:

Neurodegenerative Conditions

The ability of Procysteine to cross the blood-brain barrier makes it valuable for investigating neurodegenerative conditions:

Amyotrophic Lateral Sclerosis (ALS)

A study involving 13 subjects with ALS evaluated the safety and pharmacokinetic properties of Procysteine . The research found that:

  • Oral administration of Procysteine was safe in ALS patients

  • The compound entered CSF after both intravenous and oral dosing

  • It accumulated to significant levels in CSF

  • An important observation was that CSF levels of glutathione fall dramatically with aging, suggesting potential applications for Procysteine in age-related neurodegeneration

Muscular Health and Alcohol-Induced Myopathy

Several studies have investigated Procysteine's effects on skeletal muscle health, particularly in the context of alcohol-induced damage:

Alcohol-Induced Muscle Atrophy

Research has demonstrated significant benefits of Procysteine in mitigating alcohol-induced muscle damage . Key findings include:

  • Procysteine treatment attenuated plantaris muscle atrophy in alcohol-fed rats

  • It restored glutathione levels depleted by chronic alcohol consumption

  • Treatment increased the mRNA expression of several antioxidant enzymes including catalase, Cu/Zn-SOD1, and Mn-SOD2

  • Procysteine stimulated the expression of anabolic factors such as insulin-like growth factor-1 (IGF-1) and ciliary neurotrophic factor (CNTF), which are crucial for muscle maintenance and growth

Table 2: Effects of Procysteine on Alcohol-Induced Muscle Changes

ParameterControlAlcoholAlcohol + Procysteine
Glutathione LevelsNormalSignificantly DecreasedRestored
Plantaris AtrophyNoneExtensiveAttenuated
Antioxidant Enzyme ExpressionBaselineDecreasedIncreased
Anabolic Factor ExpressionNormalDecreasedStimulated
Total Antioxidant PotentialNormalDecreasedImproved

Recovery During Abstinence

Further studies examined the effectiveness of Procysteine supplementation during periods of abstinence from alcohol . These investigations revealed that:

  • Glutathione levels and total antioxidant potential continued to decrease during a 2-week abstinence period

  • Procysteine supplementation during abstinence normalized these parameters

  • The treatment significantly attenuated alcohol-induced redox stress compared with untreated abstinent rats

Cardiac Protection

Research has also explored the cardioprotective effects of Procysteine:

Isoproterenol-Induced Myocardial Injury

A study evaluated the protective effects of Procysteine against isoproterenol-induced acute myocardial injury . The results indicated that:

  • Procysteine treatment significantly improved antioxidant status in cardiac tissue

  • SOD and CAT activities in the hearts were significantly higher in treated subjects

  • The improved antioxidant status was associated with reduced levels of lipid peroxidation

  • These effects suggest potential applications in protecting against certain types of cardiac injury

Aging-Related Oxidative Stress

Research has investigated the effects of Procysteine on aging-associated changes in hepatic glutathione and sphingomyelinase (SMase) . This work has contributed to understanding the relationship between glutathione depletion and age-related cellular dysfunction.

Future Research Directions

Current evidence suggests several promising directions for future research into Procysteine applications:

Brain-Targeting Drug Delivery

The ability of Procysteine to cross the blood-brain barrier makes it a candidate for brain-targeting prodrug development . Future research might focus on using Procysteine moieties to enhance the delivery of therapeutic agents to the brain, particularly for neurodegenerative conditions.

Combination Therapies

Given its established role in glutathione restoration, future research might explore Procysteine as part of combination therapies for conditions characterized by oxidative stress. This could include investigations into synergistic effects with other antioxidants or therapeutic agents.

Age-Related Degeneration

The observation that CSF levels of glutathione fall dramatically with aging suggests potential applications for Procysteine in age-related degeneration. Future studies might explore preventive or therapeutic applications in age-associated conditions.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator